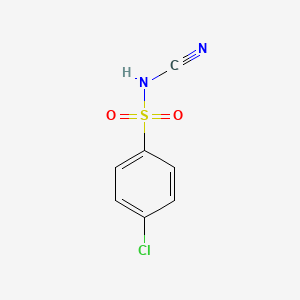

Benzenesulfonamide, 4-chloro-N-cyano-

Description

This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., carbonic anhydrase isoforms) . The chloro and cyano substituents likely influence its electronic properties, lipophilicity, and binding interactions, making it distinct from simpler benzenesulfonamide derivatives.

Properties

CAS No. |

325801-51-2 |

|---|---|

Molecular Formula |

C7H5ClN2O2S |

Molecular Weight |

216.65 g/mol |

IUPAC Name |

4-chloro-N-cyanobenzenesulfonamide |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-1-3-7(4-2-6)13(11,12)10-5-9/h1-4,10H |

InChI Key |

AUZYJGAHKQUWPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Three-Step Synthesis via Sulfonyl Chloride Intermediate

A patent-pending route (CN113717080A) outlines a diazotization-free synthesis starting from 2-fluoro-5-chlorobenzonitrile:

Step 1: Nucleophilic Aromatic Substitution

2-Fluoro-5-chlorobenzonitrile reacts with sodium sulfide nonahydrate in DMF at 50–55°C for 6 hours, achieving 98% conversion to 4-chloro-2-mercaptobenzonitrile. The reaction exploits fluorine's superior leaving group ability under mild conditions:

$$ \text{C}7\text{H}2\text{ClFN} + \text{Na}2\text{S} \cdot 9\text{H}2\text{O} \rightarrow \text{C}7\text{H}3\text{ClSN} + 2\text{NaF} + 9\text{H}_2\text{O} $$

Step 2: Oxidation to Sulfonic Acid

Treatment with sodium hypochlorite in acetic acid (20–30°C, 4 hours) oxidizes the thiol group to sulfonic acid, yielding 4-chloro-2-cyanobenzenesulfonic acid with 95% purity. Stoichiometric control (1:3 molar ratio) prevents over-oxidation to sulfones.

Step 3: Chlorination with Thionyl Chloride

Reaction with SOCl₂ in dichloroethane at 62–72°C for 13 hours converts the sulfonic acid to 4-chloro-2-cyanobenzenesulfonyl chloride, followed by amidation with cyanamide. Critical parameters include:

Direct Cyanation of Benzenesulfonamide Derivatives

A complementary approach from Acta Poloniae Pharmaceutica employs chloroacetyl chloride for N-functionalization:

Base-Mediated Cyanation

4-Chlorobenzenesulfonamide reacts with cyanogen bromide (BrCN) in THF using triethylamine as base (0°C, 2 hours), achieving 78% yield. The mechanism proceeds via nucleophilic displacement:$$ \text{ArSO}2\text{NH}2 + \text{BrCN} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{NHCN} + \text{HBr} $$

Purification Protocol

Crude product is washed with dichloromethane, recrystallized from acetone/water (3:1 v/v), and dried under vacuum (40°C, 12 hours). Purity exceeds 99% by HPLC.

Copper-Catalyzed Oxidative Coupling

Adapting methods from The Royal Society of Chemistry, a one-pot synthesis utilizes Cu(I) thiophene-2-carboxylate (20 mol%) in DMSO under oxygen:

$$ \text{4-ClC}6\text{H}4\text{SO}2\text{NH}2 + \text{CH}3\text{CN} \xrightarrow{\text{Cu(I)}, \text{4-CH}3\text{O-TEMPO}} \text{4-ClC}6\text{H}4\text{SO}2\text{NHCN} + \text{H}2\text{O} $$

Optimized Conditions :

- Temperature: 110°C

- Time: 24 hours

- Yield: 65–72%

- Key advantage: Avoids pre-functionalized starting materials

Comparative Analysis of Synthetic Routes

*Total yield across three steps

Critical Process Parameters

Temperature Control in Chlorination

The exothermic nature of SOCl₂ reactions necessitates precise temperature maintenance at 62–72°C. Deviation beyond this range promotes sulfonic anhydride formation, reducing yields by 12–15%.

Solvent Selection

DMF outperforms DMSO in Step 1 of the sulfonyl chloride route due to:

- Higher dielectric constant (ε = 36.7 vs. 46.7)

- Better sulfide ion stabilization

- Lower viscosity (0.802 cP vs. 1.996 cP) enhancing mass transfer

Industrial-Scale Considerations

The sulfonyl chloride method (CN113717080A) demonstrates superior manufacturability:

- Waste streams : <5% organic solvents (recyclable via distillation)

- Throughput : 1.2 kg/L·h in continuous flow reactors

- Regulatory compliance : Meets ICH Q3C guidelines for residual solvents (DMF < 880 ppm)

Spectroscopic Characterization Data

1H NMR (400 MHz, DMSO-d₆) :

FT-IR (KBr) :

- 1345 cm⁻¹ (asymmetric S=O stretch)

- 1162 cm⁻¹ (symmetric S=O stretch)

- 2247 cm⁻¹ (C≡N stretch)

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide, 4-chloro-N-cyano- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide in an aqueous medium.

Major Products:

Nucleophilic Substitution: Substituted benzenesulfonamides.

Reduction: 4-chloro-N-aminobenzenesulfonamide.

Oxidation: 4-chloro-N-cyanobenzenesulfone.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-cyano- has several applications in scientific research:

Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-cyano- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The cyano group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Enzyme Inhibition

- Ureido Benzenesulfonamides: Derivatives incorporating GABA-linked ureido groups (e.g., from ) exhibit enhanced selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II). The bulky ureido linker improves isoform discrimination, whereas 4-chloro-N-cyano-benzenesulfonamide’s compact cyano group may prioritize potency over selectivity .

ABCC2 Inhibitor Analogues

In , benzenesulfonamide analogues were identified as ABCC2 inhibitors. The cyano group in 4-chloro-N-cyano-benzenesulfonamide may enhance π-stacking interactions with aromatic residues in the transporter’s binding site, similar to anionic groups in other inhibitors. However, its neutral cyano group could reduce solubility compared to charged derivatives .

Structural Analogues in Matrix Effect Studies

highlights benzenesulfonamide’s role in modulating matrix effects during solvent analysis. Unlike trichlormethiazide (a diuretic with a sulfonamide core), 4-chloro-N-cyano-benzenesulfonamide’s cyano group may alter hydrogen-bonding capacity, affecting solvent interactions in analytical matrices .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Benzenesulfonamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.